Prima-1met - 5291-32-7

Prima-1met

Catalog Number: EVT-287634
CAS Number: 5291-32-7
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prima-1met, also known as Prima-1met, is a small molecule that reactivates mutant p53. [, ] It is a methylated analog of PRIMA-1 (p53 reactivation and induction of massive apoptosis). [] Prima-1met is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), inside the cell. [] MQ is a Michael acceptor that binds covalently to cysteines in the core domain of p53. [] This binding can restore the wild-type conformation and function to mutant p53, leading to apoptosis and tumor suppression. [, , ] Prima-1met has shown potent antitumor activity in a variety of human cancers both in vitro and in vivo, including hematological malignancies and solid tumors. [, , , , , , ]

    Compound Description: PRIMA-1 is a small molecule that was identified in a cellular screen of the National Cancer Institute (NCI) library for low-molecular-weight compounds. [] It was found to reactivate mutant p53 and induce apoptosis in cancer cells. PRIMA-1 is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), inside cells. MQ is a Michael acceptor that binds covalently to cysteines in p53, restoring its wild-type conformation and function. []

    Relevance: PRIMA-1 is the parent compound of PRIMA-1met. PRIMA-1met is a methylated derivative of PRIMA-1 with improved drug-like properties and enhanced potency. [] Both compounds reactivate mutant p53 and have shown promising antitumor activity in preclinical studies.

Methylene quinuclidinone (MQ)

    Compound Description: MQ is the active metabolite of both PRIMA-1 and PRIMA-1met. [] It is a Michael acceptor, meaning that it can react with thiol groups (-SH) on proteins. [] MQ binds covalently to cysteines in the DNA-binding domain of p53. [] This binding restores the wild-type conformation of mutant p53, allowing it to bind DNA and activate the transcription of its target genes, leading to apoptosis. []

Nutlin-3a

    Compound Description: Nutlin-3a is a small molecule inhibitor of the interaction between p53 and MDM2. [] MDM2 is a negative regulator of p53, and its inhibition leads to p53 stabilization and activation. Nutlin-3a has been shown to induce apoptosis in cancer cells with wild-type p53 but not in cells with mutant p53.

O6-Benzylguanine

    Compound Description: O6-Benzylguanine is an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein. [] MGMT is involved in the resistance of cancer cells to alkylating agents. O6-Benzylguanine depletes MGMT, thereby sensitizing cancer cells to alkylating chemotherapy.

    Relevance: O6-Benzylguanine was used in combination with PRIMA-1met in a study investigating the role of MGMT in PRIMA-1met's anticancer activity. The study found that MGMT expression was inversely correlated with sensitivity to PRIMA-1met in glioblastoma cells. []

Auranofin

    Compound Description: Auranofin is a gold-containing compound that inhibits thioredoxin reductase (TrxR). [] TrxR is a key enzyme in the cellular antioxidant defense system. Inhibition of TrxR leads to the accumulation of reactive oxygen species (ROS), which can induce apoptosis.

    Relevance: Auranofin was found to have similar anticancer activity to PRIMA-1met in myeloma cells. [] Both compounds induce ROS accumulation and apoptosis irrespective of p53 status. This suggests that PRIMA-1met might also exert its anticancer effects, at least in part, through the inhibition of TrxR.

5-Fluorouracil (5-FU)

    Compound Description: 5-FU is a pyrimidine analog that inhibits thymidylate synthase, an enzyme involved in DNA synthesis. [] 5-FU is a commonly used chemotherapeutic agent for a wide range of cancers.

    Relevance: 5-FU was identified as a potential inducer of full-length p53 protein in cancer cells carrying TP53 nonsense mutations. [] This suggests that 5-FU, like PRIMA-1met, might be effective in targeting cancer cells with TP53 mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of APR-246 involves several steps that convert precursor compounds into the final product. The process typically begins with the formation of the bicyclic framework through cyclization reactions. Subsequent modifications involve hydroxymethylation and methoxymethylation to yield the active compound.

Technical details regarding the synthesis include:

  • Reagents: Specific reagents such as 2-hydroxymethyl-2-methoxymethyl-1-azabicyclo[2,2,2]octan-3-one are utilized.
  • Conditions: The reactions are often conducted under controlled temperatures and pressures to ensure optimal yields.
  • Purification: After synthesis, APR-246 is purified using techniques such as chromatography to isolate the desired compound from by-products.

The efficiency of these synthesis methods has been validated through various studies that confirm the structural integrity and biological activity of APR-246 post-synthesis .

Molecular Structure Analysis

Structure and Data

APR-246 has a complex molecular structure characterized by its bicyclic framework. The chemical formula is C11H15N1O3C_{11}H_{15}N_{1}O_{3}, with a molecular weight of approximately 225.25 g/mol. The structural representation includes:

  • Bicyclic Core: This core is essential for the interaction with p53.
  • Functional Groups: Hydroxymethyl and methoxymethyl groups enhance solubility and bioavailability.

The three-dimensional structure allows APR-246 to effectively bind to mutant p53 proteins, facilitating their reactivation .

Chemical Reactions Analysis

Reactions and Technical Details

APR-246 undergoes several key chemical reactions upon administration:

  1. Prodrug Activation: It acts as a prodrug that spontaneously converts into an active form that interacts with p53.
  2. Redox Reactions: The compound induces oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to cell death.
  3. Ferroptosis Induction: Recent studies have shown that APR-246 can trigger ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in certain cancer cells, particularly in acute myeloid leukemia .

These reactions highlight APR-246's dual mechanism: reactivation of mutant p53 and induction of oxidative stress.

Mechanism of Action

Process and Data

The primary mechanism of action for APR-246 involves:

  • Reactivation of Mutant p53: By binding to mutant forms of p53, APR-246 restores their ability to regulate gene expression involved in apoptosis and cell cycle control.
  • Induction of Oxidative Stress: The compound increases ROS levels within cells, leading to cellular damage and apoptosis or ferroptosis depending on the cellular context.

Studies have shown that treatment with APR-246 leads to significant changes in gene expression related to oxidative stress response pathways, further supporting its role as a potent anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

APR-246 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited aqueous solubility.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development.

These properties influence its formulation for clinical use and impact its pharmacokinetics in vivo .

Applications

Scientific Uses

APR-246 is primarily investigated for its applications in cancer therapy:

These applications position APR-246 as a valuable candidate in targeted cancer therapies aimed at restoring p53 function while simultaneously inducing cytotoxic effects in tumor cells.

Molecular Mechanisms of APR-246 Action

Covalent Modification of Mutant p53 via Michael Acceptor Activity

APR-246 (PRIMA-1MET) is a prodrug converted intracellularly to the electrophilic compound methylene quinuclidinone (MQ). MQ functions as a Michael acceptor, enabling covalent adduct formation with nucleophilic cysteine thiol groups within the DNA-binding domain (DBD) of mutant p53. This reactivity underpins its mechanism to restore transcriptional function.

Targeting Cysteine Residues (C124, C277) in the p53 Core Domain [4] [7]

Mass spectrometry and mutational analyses identify C124 and C277 as primary MQ-binding sites. C124 resides in the structurally critical L1/S3 loop, while C277 is highly solvent-exposed. Mutation of C277 to alanine (C277A) abolishes MQ-mediated thermostabilization in wild-type, R175H (structural mutant), and R273H (DNA-contact mutant) p53. Dual C124/C277 substitutions abrogate functional reactivation of R175H mutant p53 in cellular models, confirming their essential roles [4]. Binding stoichiometry studies show 1–2 MQ adducts per p53 monomer at pharmacologically relevant concentrations [4] [7].

Table 1: Key Cysteine Residues Targeted by MQ in p53

ResidueLocationFunctional Role in APR-246 ResponseConsequence of Mutation
C124L1/S3 pocketRequired for structural refolding of R175H mutantLoss of DNA-binding & transcriptional activity
C277Solvent-exposed siteEssential for thermostabilization across p53 variantsAbolished thermal stabilization
C182Surface loop L2Secondary binding site; modulates reactivityReduced MQ adduct formation

Structural Stabilization of Mutant p53 Conformation [4] [8]

MQ binding induces local and global conformational shifts in mutant p53:

  • Restoration of Wild-Type Fold: X-ray crystallography reveals MQ adducts at C124 and C277 stabilize the β-sandwich scaffold and DNA-binding surface. In R273H mutant p53, MQ binding repositions DNA-contact residues (e.g., Arg273), facilitating sequence-specific DNA recognition [7].
  • Allosteric Effects: Modification of C124 in the L1/S3 pocket reshapes the zinc-coordination site, counteracting misfolding in R175H and R282W mutants. This restores DNA-binding competency and transcriptional function [7] [9].
  • Functional Validation: In TP53-mutant MDA-MB-231 cells, APR-246 treatment enhances p53-dependent DNA repair gene expression (e.g., DDB2, XPC), reducing cisplatin-induced mutagenesis [8].

Biochemical Pathways of APR-246 Conversion to Methylene Quinuclidinone (MQ) [7] [8]

APR-246 undergoes spontaneous, pH-dependent hydrolysis to yield MQ, the bioactive electrophile. This conversion occurs extracellularly and intracellularly with a half-life of ~2–4 hours under physiological conditions (pH 7.4, 37°C). MQ’s inherent reactivity necessitates prodrug delivery to avoid off-target adduct formation. The conversion pathway is summarized as:

APR-246 → Hydrolysis → MQ + Inert byproducts  

MQ’s α,β-unsaturated carbonyl group enables thiol-specific Michael addition. Non-enzymatic conversion ensures broad tissue distribution but limits bioavailability, necessitating high-dose regimens in clinical settings.

Thermodynamic Effects on Mutant p53 Stability [4] [7]

Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) quantify MQ-induced stabilization:

  • Melting Temperature (Tm) Increases:
  • Wild-type p53: ΔTm = +3.44°C
  • R273H (DNA-contact mutant): ΔTm = +3.54°C
  • R175H (structural mutant): ΔTm = +2.31°C
  • Mechanistic Insight: Thermal shifts correlate with restored α-helix/β-sheet content in mutant p53, confirming refolding. The inactive analog MQ-H (hydrogenated MQ) fails to enhance Tm, underscoring the necessity of Michael acceptor activity [4].

Table 2: Thermodynamic Stabilization of p53 by MQ

p53 VariantBaseline Tm (°C)ΔTm with MQ (°C)MethodFunctional Outcome
Wild-type40.38+3.44DSFEnhanced DNA-binding affinity
R273H (DNA-contact)39.16+3.54DSFRestored transactivation
R175H (structural)30.64+2.31DSFRefolding to functional conformation

Binding Kinetics and Stoichiometry of APR-246-p53 Interactions [4]

LTQ-Orbitrap mass spectrometry defines MQ-p53 binding dynamics:

  • Concentration-Dependent Adduct Formation:
  • At 50 μM MQ: 32% of wild-type/R273H p53 monomers carry one MQ adduct.
  • At 200 μM MQ: >95% of monomers exhibit two adducts.
  • Stoichiometry Variability: R175H mutant shows lower MQ occupancy (35% single-adduct; 14% dual-adduct at 50 μM MQ) due to inherent instability reducing yield [4].
  • Kinetic Selectivity: C277 is modified earliest, followed by C124, C182, and C229. Binding is irreversible under physiological conditions, with adducts persisting >24 hours.

Table 3: MQ-p53 Binding Stoichiometry

MQ Concentrationp53 Variant% Monomers with 1 Adduct% Monomers with 2 Adducts
50 μMWild-type32%<5%
50 μMR273H32%<5%
50 μMR175H35%14%
200 μMWild-type0%>95%

Properties

CAS Number

5291-32-7

Product Name

APR-246

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3

InChI Key

BGBNULCRKBVAKL-UHFFFAOYSA-N

SMILES

COCC1(C(=O)C2CCN1CC2)CO

Solubility

Soluble in DMSO, DMF, PBS, and EtOH

Synonyms

APR246; APR-246; APR 246. PRIMA-1MET.

Canonical SMILES

COCC1(C(=O)C2CCN1CC2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.